molecular formula C20H19N3O4S B2633065 1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 946341-52-2

1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

Cat. No. B2633065
CAS RN: 946341-52-2
M. Wt: 397.45
InChI Key: HXYMURJYRKFFOR-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Conformation

The compound's crystal structure and molecular conformation have been studied, revealing its potential as an antineoplastic agent. The structure consists of a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety. Conformational analysis using semi-empirical quantum mechanical AM1 calculations highlights its molecular structure details, making it a subject of interest in structural chemistry and drug design (Banerjee et al., 2002).

Role in Orexin Receptor Mechanisms

Orexin receptors and their mechanisms play a vital role in modulating feeding, arousal, stress, and drug abuse. Studies on compounds like SB-649868, which share structural similarities with the compound , highlight the importance of orexin-1 receptor mechanisms in compulsive food consumption and binge eating. This suggests potential applications in developing treatments for eating disorders and compulsive behaviors (Piccoli et al., 2012).

Antioxidant Activity

Derivatives of similar compounds have exhibited significant antioxidant activities, surpassing well-known antioxidants like ascorbic acid in certain instances. This points towards potential applications in protecting against oxidative stress-related damages and diseases (Tumosienė et al., 2019).

Application in Antidiabetic Therapies

Compounds with structural resemblance have been synthesized and characterized for their in vitro antidiabetic activity. This indicates the potential application of such compounds in developing new antidiabetic drugs or therapies (Lalpara et al., 2021).

X-ray Powder Diffraction Data

The detailed X-ray powder diffraction data of related compounds are crucial in understanding the crystalline structure, which is essential for drug formulation and synthesis. This information aids in the quality control of pharmaceuticals and the development of new drugs (Wang et al., 2017).

properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-16-6-4-15(5-7-16)23-12-13(9-19(23)24)20(25)21-11-14-10-17(27-22-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYMURJYRKFFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

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